molecular formula C20H19N3O4 B2710880 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 899724-85-7

2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2710880
CAS No.: 899724-85-7
M. Wt: 365.389
InChI Key: LKYVARCCQUASOM-UHFFFAOYSA-N
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Description

2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diketones with diamines under acidic or basic conditions.

    Acylation: The final step involves the acylation of the pyrazine derivative with 3-methoxyphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the pyrazine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pyrazine derivatives with potential biological activities.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

Potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its specific biological activity profile.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide
  • 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties. Comparing its activity profile with similar compounds can help identify its potential advantages and applications.

Properties

IUPAC Name

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-27-17-9-5-8-16(12-17)21-18(24)14-23-11-10-22(19(25)20(23)26)13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYVARCCQUASOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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